molecular formula C17H15N3O2 B2673724 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide CAS No. 950241-81-3

4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide

Cat. No.: B2673724
CAS No.: 950241-81-3
M. Wt: 293.326
InChI Key: UKAQGYDYHCENLO-UHFFFAOYSA-N
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Description

4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide is a compound belonging to the quinoline family, known for its diverse biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-7-16(21)14-8-13(4-5-15(14)20-11)17(22)19-10-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAQGYDYHCENLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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